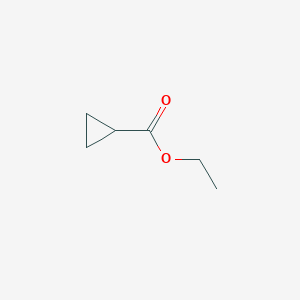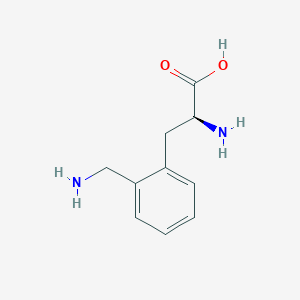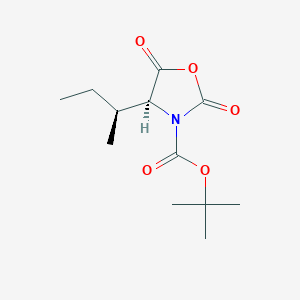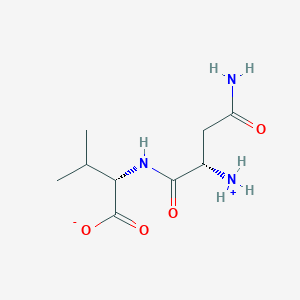
脱氢松香醇
描述
Dehydroabietinol is a diterpenoid compound derived from abietane, a class of diterpenes. It is a naturally occurring resin acid found in coniferous trees, particularly in the Pinaceae family.
科学研究应用
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
作用机制
Target of Action
Dehydroabietinol primarily targets the salicylic acid (SA) biosynthesis and signaling pathway in plants . It promotes the accumulation of transcripts of genes involved in SA biosynthesis and signaling . In addition, it has been implicated in the activation of systemic acquired resistance .
Mode of Action
Dehydroabietinol interacts with its targets by inducing salicylic acid accumulation and signaling . It promotes the accumulation of transcripts of genes involved in SA biosynthesis and signaling . This interaction results in changes in the plant’s defense mechanisms and developmental processes .
Biochemical Pathways
The biosynthesis of diterpene resin acid, such as Dehydroabietinol, occurs in two stages. The first stage involves the diterpene synthase activity occurring in the plastids, and the subsequent hydroxylation reactions by P450s occur in the cytosol on ER membranes . Dehydroabietinol can be further oxidized by P450s to yield dehydroabietinal and dehydroabietic acid .
Pharmacokinetics
It is known that the transport of diterpenoids like dehydroabietinol across membranes is presumably mediated by transporters .
Result of Action
The application of Dehydroabietinol results in the upregulation of salicylic acid accumulation and signaling, contributing to enhanced disease resistance in plants . It also plays a role in the transition from the vegetative phase of growth to reproductive development in plants . In the context of cancer cell lines, Dehydroabietinol derivatives have shown promising cytotoxicity .
生化分析
Biochemical Properties
Dehydroabietinol is involved in the activation of systemic acquired resistance and plays a role in the transition from the vegetative phase of growth to reproductive development in the crucifer plant Arabidopsis thaliana .
Cellular Effects
Dehydroabietinol has been found to have significant effects on various types of cells and cellular processes . For instance, it has been shown to induce apoptosis, arrest the mitotic process at the G0/G1 phase of the cell cycle, reduce the mitochondrial membrane potential, and increase the intracellular ROS and Ca2+ levels .
Molecular Mechanism
At the molecular level, Dehydroabietinol exerts its effects through various mechanisms. It has been suggested that it induces apoptosis and arrests the mitotic process at the G0/G1 phase of the cell cycle . Additionally, it has been found to reduce the mitochondrial membrane potential and increase the intracellular ROS and Ca2+ levels .
Temporal Effects in Laboratory Settings
It has been suggested that it has long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Dehydroabietinol vary with different dosages in animal models . Specific studies detailing the threshold effects and any toxic or adverse effects at high doses are currently lacking.
Metabolic Pathways
Dehydroabietinol is involved in various metabolic pathways . It is synthesized by the mevalonate pathway in the cytosol and the 2-C-methylerythritol-4-phosphate pathway in the plastids .
Transport and Distribution
It has been suggested that it may interact with various transporters or binding proteins .
准备方法
Synthetic Routes and Reaction Conditions: Dehydroabietinol can be synthesized through the reduction of dehydroabietic acid. One common method involves the use of lithium aluminum hydride in anhydrous tetrahydrofuran as a reducing agent. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, dehydroabietinol is often obtained through the hydrogenation of dehydroabietic acid using a copper-chromium or nickel-chromium catalyst at elevated temperatures and pressures. This method ensures a high yield and purity of the final product .
化学反应分析
Types of Reactions: Dehydroabietinol undergoes various chemical reactions, including:
Oxidation: Dehydroabietinol can be oxidized to form dehydroabietic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form tetrahydroabietinol using reducing agents like sodium borohydride.
Substitution: Dehydroabietinol can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous tetrahydrofuran.
Substitution: Halogens in the presence of a catalyst or under UV light
Major Products Formed:
Oxidation: Dehydroabietic acid.
Reduction: Tetrahydroabietinol.
Substitution: Halogenated dehydroabietinol derivatives
相似化合物的比较
- Dehydroabietic acid
- Abietinol
- Tetrahydroabietinol
- Abietic acid
属性
IUPAC Name |
(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18,21H,5,7,9-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKGRAGZAQRSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3772-55-2 | |
| Record name | 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)

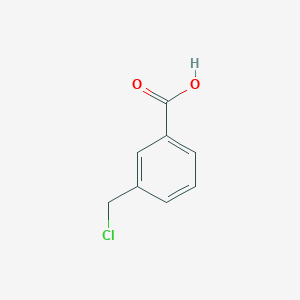
![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)
![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)

